molecular formula C13H15NO3 B14426243 6-Ethoxy-4-methoxy-2-methyl-1-oxo-1lambda~5~-quinoline CAS No. 84376-58-9

6-Ethoxy-4-methoxy-2-methyl-1-oxo-1lambda~5~-quinoline

Katalognummer: B14426243
CAS-Nummer: 84376-58-9
Molekulargewicht: 233.26 g/mol
InChI-Schlüssel: HSEGAHJZDFEUSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethoxy-4-methoxy-2-methyl-1-oxo-1lambda~5~-quinoline is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-4-methoxy-2-methyl-1-oxo-1lambda~5~-quinoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require acidic or basic catalysts, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethoxy-4-methoxy-2-methyl-1-oxo-1lambda~5~-quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with altered electronic and steric properties, which can exhibit different biological activities.

Wissenschaftliche Forschungsanwendungen

6-Ethoxy-4-methoxy-2-methyl-1-oxo-1lambda~5~-quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Wirkmechanismus

The mechanism of action of 6-Ethoxy-4-methoxy-2-methyl-1-oxo-1lambda~5~-quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    4-Hydroxyquinoline: Known for its antimicrobial properties.

    8-Hydroxyquinoline: Used in metal chelation and as an antiseptic.

Uniqueness

6-Ethoxy-4-methoxy-2-methyl-1-oxo-1lambda~5~-quinoline is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives

Eigenschaften

CAS-Nummer

84376-58-9

Molekularformel

C13H15NO3

Molekulargewicht

233.26 g/mol

IUPAC-Name

6-ethoxy-4-methoxy-2-methyl-1-oxidoquinolin-1-ium

InChI

InChI=1S/C13H15NO3/c1-4-17-10-5-6-12-11(8-10)13(16-3)7-9(2)14(12)15/h5-8H,4H2,1-3H3

InChI-Schlüssel

HSEGAHJZDFEUSL-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=C(C=C([N+](=C2C=C1)[O-])C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.